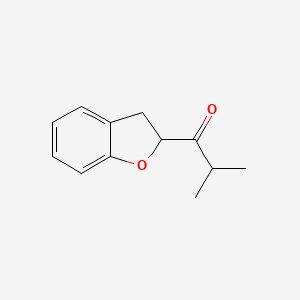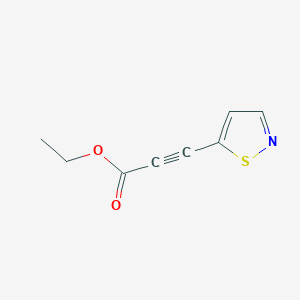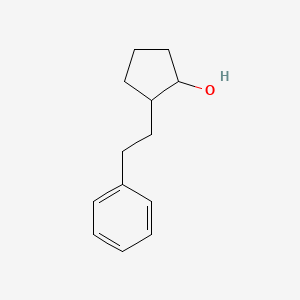
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines a benzofuran ring with a methylpropanone group, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with a suitable methylpropanone derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:
1-(2,3-Dihydro-1-benzofuran-2-YL)methanamine: This compound has a similar benzofuran ring but differs in the functional group attached to it.
1-(2,3-Dihydro-1-benzofuran-2-YL)ethanone: Another benzofuran derivative with a different carbonyl group.
1-(2,3-Dihydro-1-benzofuran-2-YL)propan-2-ol: This compound has a hydroxyl group instead of a carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
JVOJXQDDDQUULO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)

![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)
![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)


![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)



